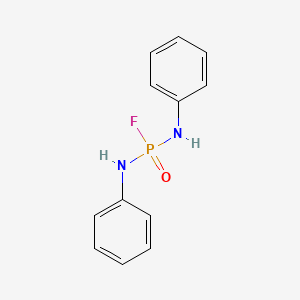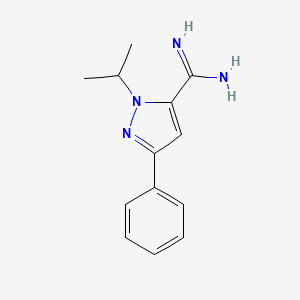
1-(2-Ethoxyoxolan-3-yl)-2,2,2-trifluoroethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Ethoxyoxolan-3-yl)-2,2,2-trifluoroethan-1-one is an organic compound that features a trifluoromethyl group attached to an ethanone backbone, with an ethoxyoxolan substituent. This compound is of interest due to its unique chemical structure, which imparts distinct physical and chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Ethoxyoxolan-3-yl)-2,2,2-trifluoroethan-1-one typically involves the reaction of 2-ethoxyoxolane with trifluoroacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants and products. The general reaction scheme is as follows:
2-ethoxyoxolane+trifluoroacetyl chloride→this compound
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Ethoxyoxolan-3-yl)-2,2,2-trifluoroethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Ethoxyoxolan-3-yl)-2,2,2-trifluoroethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Ethoxyoxolan-3-yl)-2,2,2-trifluoroethan-1-one involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The ethanone group can form hydrogen bonds and participate in various chemical reactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
- 1-(2-Methoxyoxolan-3-yl)-2,2,2-trifluoroethan-1-one
- 1-(2-Propoxyoxolan-3-yl)-2,2,2-trifluoroethan-1-one
Comparison: 1-(2-Ethoxyoxolan-3-yl)-2,2,2-trifluoroethan-1-one is unique due to its specific ethoxyoxolan substituent, which imparts distinct physical and chemical properties compared to its methoxy and propoxy analogs. These differences can affect the compound’s reactivity, solubility, and interactions with other molecules, making it suitable for specific applications where its analogs may not be as effective.
Properties
CAS No. |
333339-73-4 |
|---|---|
Molecular Formula |
C8H11F3O3 |
Molecular Weight |
212.17 g/mol |
IUPAC Name |
1-(2-ethoxyoxolan-3-yl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C8H11F3O3/c1-2-13-7-5(3-4-14-7)6(12)8(9,10)11/h5,7H,2-4H2,1H3 |
InChI Key |
YTCOZQWOBHJIHG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1C(CCO1)C(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


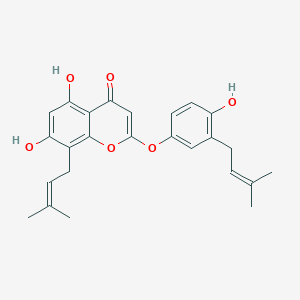

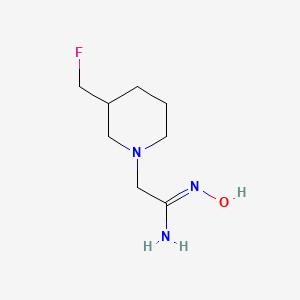
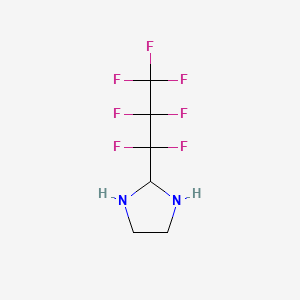
![({1-[(3,3-dimethylcyclobutyl)methyl]-1H-pyrazol-4-yl}methyl)(methyl)amine](/img/structure/B13426583.png)
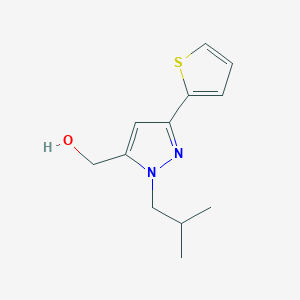
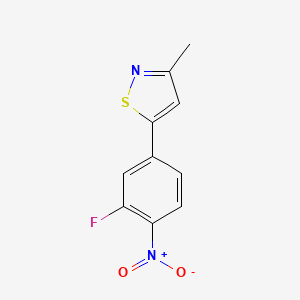

![7-[(2S,4aS,5S,7aS)-2-(1,1-difluoropentyl)-2-hydroxy-6-oxo-3,4,4a,5,7,7a-hexahydrocyclopenta[b]pyran-5-yl]heptanoic acid](/img/structure/B13426599.png)

![2-[Bromo(difluoro)methyl]-6-fluoro-1,3-benzoxazole](/img/structure/B13426607.png)
![(Z)-N'-hydroxy-2-(4-hydroxy-1-oxa-8-azaspiro[5.5]undecan-8-yl)acetimidamide](/img/structure/B13426613.png)
